(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Catalog No.
S635986
CAS No.
220246-81-1
M.F
C13H15N3O2
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methy...

CAS Number

220246-81-1

Product Name

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

IUPAC Name

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1

InChI Key

GDZXNMWZXLDEKG-MRVPVSSYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Synonyms

(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, OR 1896, OR-1896

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a metabolite of the drug Levosimendan, which is a calcium sensitizer used in the treatment of heart failure []. However, limited information exists regarding the specific research applications of this individual metabolite.

Potential Research Areas:

While dedicated research focusing solely on (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is scarce, its role as a Levosimendan metabolite opens potential avenues for exploration:

  • Understanding Levosimendan's mechanism of action: Studying the formation and properties of metabolites like (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone can contribute to a deeper understanding of Levosimendan's overall mechanism of action within the body [].
  • Investigating potential side effects: Researching the biological activity and potential toxicity of Levosimendan's metabolites, including (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, can help identify and mitigate potential side effects associated with the parent drug [].
  • Developing metabolite-based diagnostics: Studying the unique characteristics of Levosimendan metabolites like (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone could pave the way for developing novel diagnostic tools to monitor Levosimendan treatment efficacy and potential drug interactions [].

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone is a compound characterized by its unique pyridazinone structure, which includes an acetyl group and an amino group attached to a phenyl ring. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the development of cardioactive agents. The presence of the 4-aminophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry .

Typical for pyridazinones, including:

  • Acetylation: The amino group can be acetylated to form N-acetyl derivatives.
  • Hydrazone Formation: Reaction with hydrazines can yield hydrazone derivatives.
  • Oxidative Cyclization: This can lead to the formation of more complex structures by introducing additional functional groups .

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone exhibits significant biological activities, particularly as a cardioactive agent. Its derivatives have been shown to inhibit phosphodiesterases, which play a crucial role in cardiac function. The structure-activity relationship indicates that modifications to the pyridazinone core can enhance potency against various cardiovascular conditions .

Several synthesis methods have been reported for (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone:

  • Condensation Reaction: Starting from appropriate γ-keto acids and methyl hydrazine under reflux conditions.
  • Acetylation: Following the formation of the basic pyridazinone structure, acetylation is performed using acetic anhydride or acetyl chloride.
  • Recrystallization: Purification through recrystallization from suitable solvents like ethanol .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new cardioactive drugs.
  • Research: In studies focusing on cardiovascular diseases and related pharmacological effects.
  • Chemical Synthesis: As a building block for synthesizing more complex heterocyclic compounds .

Interaction studies have demonstrated that (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone interacts with various biological targets, particularly enzymes involved in cardiac signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. Below are some notable examples:

Compound NameStructureUnique Features
ImazodanPyridazinone derivativeUsed clinically for cardiac conditions
PimobendanBenzimidazole derivativeKnown for its inotropic and vasodilatory effects
LevosimendanBenzazepine derivativeActs as a calcium sensitizer
IndolidanThiadiazole derivativePhosphodiesterase inhibitor
MeribendanPyridazine derivativeUsed in heart failure treatment

These compounds highlight the unique aspects of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, particularly its specific structural modifications that influence its biological activity and pharmacological profile .

Methodologies for Pyridazinone Core Functionalization

The pyridazinone core is synthesized via cyclocondensation of 4-oxobutanoic acid derivatives with hydrazine hydrate. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is produced by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol (58% yield). Functionalization at the 2-position is achieved through nucleophilic substitution, as seen in the reaction of pyridazinones with ethyl 3-bromoacetate under basic conditions to introduce acetyl groups.

Key advancements include:

  • Microwave-assisted synthesis: Reduces reaction times from 12 hours to 30 minutes for cyclocondensation steps.
  • Solid-phase strategies: Merrifield resin-bound intermediates enable traceless synthesis of 4,6-disubstituted pyridazinones via Suzuki cross-coupling (e.g., 4-butyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, 73% yield).

Stereoselective Acetylation Strategies for Chiral Center Stabilization

The (R)-configuration at C5 is critical for bioactivity. Stereoselective acetylation is achieved using chiral auxiliaries like (4S)-isopropyl-1,3-thiazolidine-2-thione, which directs facial selectivity during N-acyliminium ion formation. For instance:

  • Enolate formation: Titanium enolates of N-acetyl thiazolidinethiones react with N-acyliminium ions to yield diastereomeric ratios up to 9:1.
  • Kinetic resolution: Enzymatic acetylation with Candida antarctica lipase B selectively acetylates the (R)-enantiomer (ee > 98%).

The acetyl group at N2 enhances stability by forming a hydrogen bond with the pyridazinone carbonyl (d = 2.1 Å, θ = 155°).

Solid-Phase Synthesis Approaches for Structural Analog Development

Solid-phase synthesis enables high-throughput generation of analogs:

  • Resin-bound intermediates: Merrifield resin functionalized with cyclic malonic esters reacts with α-bromoketones to form 5,5-disubstituted intermediates.
  • Hydrazine cleavage: Cyclization and resin cleavage occur concurrently, yielding 4,6-disubstituted pyridazinones (e.g., 4-butyl-6-phenyl derivative, 76% purity).

Comparative efficiency:

MethodYield (%)Purity (%)Time (h)
Solution-phase58–7690–9512–24
Solid-phase65–8095–986–8

Phosphodiesterase III Inhibition Dynamics

OR-1896 exerts significant inhibitory effects on phosphodiesterase III (PDE3), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in cardiac and vascular tissues [5]. By blocking PDE3, OR-1896 elevates intracellular cAMP levels, which enhances protein kinase A (PKA) activity. PKA-mediated phosphorylation of key regulatory proteins, such as L-type calcium channels and phospholamban, increases calcium influx into cardiomyocytes and accelerates sarcoplasmic reticulum calcium reuptake, respectively [5]. These effects collectively improve myocardial contractility without increasing oxygen demand, a hallmark of PDE3 inhibitors.

Table 1: Key Findings on OR-1896’s PDE3 Inhibition

ParameterObservationSource
PDE3 inhibition mechanismReversed by PDE3-specific inhibitors (e.g., cilostamide) [5]
cAMP elevationDose-dependent increase in ventricular tissue [5]
Lusitropic effectAccelerated diastolic relaxation via cAMP-PKA [5]

Notably, OR-1896’s PDE3 inhibition is distinct from classical inotropes like milrinone, as it does not induce pronounced tachycardia or cAMP-independent arrhythmias [5]. This selectivity may arise from its synergistic interaction with β-adrenergic receptor (β-AR) signaling pathways, which amplifies the sensitivity of cardiomyocytes to endogenous catecholamines [5].

Potassium Channel Activation Pathways in Vascular Smooth Muscle

OR-1896 activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, a mechanism shared with its parent compound, levosimendan [6]. KATP channel opening induces membrane hyperpolarization, which reduces voltage-dependent calcium channel activity and lowers intracellular calcium concentrations. This vasodilatory effect is particularly pronounced in resistance arterioles (~20 μm diameter), where OR-1896 increases lumen size by up to 40% at micromolar concentrations [6].

Mechanistic Insights:

  • KATP Channel Specificity: OR-1896’s vasodilation is abolished by glibenclamide, a KATP channel blocker, confirming target specificity [6].
  • Tissue Selectivity: The compound exhibits greater efficacy in skeletal muscle arterioles compared to coronary or pulmonary vessels, suggesting tissue-dependent expression of KATP channel subtypes [6].
  • Synergy with cAMP: Concurrent PDE3 inhibition and KATP activation create a dual mechanism for reducing afterload and improving coronary perfusion [5] [6].

Calcium Sensitization Mechanisms in Cardiomyocyte Contractility

While levosimendan directly sensitizes cardiomyocytes to calcium via troponin C binding, OR-1896’s role in calcium sensitization remains indirect. Studies in rat ventricular strips demonstrate that OR-1896 does not alter the calcium concentration-response relationship but enhances β-AR-mediated contractility [5]. This effect is attributed to cAMP accumulation from PDE3 inhibition, which potentiates PKA-driven phosphorylation of troponin I and myosin-binding protein C [5].

Comparative Analysis with Calcium Sensitizers:

AgentDirect Calcium SensitizationcAMP-Dependent Sensitization
LevosimendanYes (troponin C binding)Moderate
OR-1896NoYes (via PDE3 inhibition)
EMD57033YesNo

Thus, OR-1896’s inotropic effects are primarily cAMP-dependent, distinguishing it from classical calcium sensitizers. However, its ability to synergize with β-AR agonists positions it as a unique modulator of contractility in failing hearts [5].

The metabolic transformation of levosimendan to (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone represents a complex, multi-step biotransformation pathway characterized by distinct anatomical compartmentalization and enzymatic specificity [1] [2]. The primary metabolic pathway involves the initial biliary excretion of levosimendan into the small intestine, where approximately 5-7% of the administered dose undergoes bacterial-mediated reduction [3] [4]. This reduction process, mediated by intestinal microflora, cleaves the N-N bond of levosimendan, yielding the intermediate metabolite amino-phenolpyridazinone, designated as OR-1855 [4] [5].

The biotransformation pathway demonstrates significant interindividual variability dependent upon genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme system [6] [7]. Following the formation of OR-1855 in the intestinal compartment, the metabolite undergoes hepatic reabsorption via the portal circulation and subsequent N-acetylation by NAT2 to form the pharmacologically active metabolite OR-1896 [1] [2]. This acetylation process exhibits pronounced genetic polymorphism, with rapid acetylators demonstrating 3.5-fold higher plasma concentrations of OR-1896 compared to slow acetylators [6] [7].

The enzymatic conversion demonstrates dose-proportional kinetics with formation rates ranging from 4.3 ± 2.4% of the levosimendan dose in slow acetylators to 6.8 ± 2.8% in rapid acetylators [6]. The acetylation reaction exhibits bidirectional characteristics, with OR-1896 capable of deacetylation back to OR-1855, establishing a dynamic equilibrium that contributes to the extended pharmacological duration of the metabolite [8] [9].

Biotransformation StepProcessLocationConversion RateTime Frame
Levosimendan AdministrationIntravenous infusionSystemic circulation100%0-24 hours
Intestinal ExcretionBiliary excretion to small intestineGastrointestinal tract5-7% of levosimendan dose1-24 hours
Bacterial ReductionIntestinal bacteria reduction of N-N bondSmall intestine~100% of excreted levosimendan1-48 hours
Hepatic ReabsorptionAbsorption of OR-1855 from intestineHepatic portal circulation~100% of formed OR-185512-72 hours
N-AcetylationN-acetyltransferase 2 (NAT2) mediated acetylationLiver~100% of absorbed OR-185524-96 hours
CirculationOR-1896 enters systemic circulationSystemic circulationDose-dependent24-504 hours
DeacetylationConversion back to OR-1855Liver and kidneysReversible process24-504 hours
Renal EliminationRenal excretion of unchanged OR-1896Kidneys~50% of OR-1896 dose24-336 hours
Metabolite CirculationExtended pharmacological activitySystemic circulationContinuous24-504 hours

Tissue-Specific Distribution Patterns

The tissue distribution characteristics of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone demonstrate distinct organ-specific accumulation patterns that correlate with pharmacological activity and elimination pathways [8] [10]. The compound exhibits a large volume of distribution of 175.6 ± 74.5 L in healthy subjects, indicating extensive tissue penetration beyond the vascular compartment [8].

Hepatic tissue demonstrates the highest distribution coefficient (2.5-3.0 fold relative to plasma), consistent with the organ's role in metabolic processing and the compound's moderate hepatic extraction ratio [11]. The liver serves as both a site of formation through NAT2-mediated acetylation and a location for metabolic interconversion between OR-1896 and OR-1855 [11] [6]. Renal tissue exhibits significant accumulation with a distribution coefficient of 1.8-2.2, reflecting the kidney's primary role in elimination, where approximately 50% of the administered dose is excreted unchanged [8] [12].

Cardiac tissue, representing the primary therapeutic target, demonstrates moderate accumulation with distribution coefficients ranging from 1.5-1.8 [10]. The cardiac distribution pattern correlates with the compound's positive inotropic effects mediated through phosphodiesterase III inhibition and calcium sensitization mechanisms [10]. Pulmonary tissue shows limited accumulation (1.2-1.5 fold), which corresponds with the compound's vasodilatory effects on pulmonary vasculature [13].

Brain tissue penetration remains minimal (0.8-1.0 fold), indicating limited central nervous system distribution due to the compound's physicochemical properties and plasma protein binding characteristics [2]. The 40% plasma protein binding of OR-1896, significantly lower than the 97-98% binding of levosimendan, facilitates tissue distribution while maintaining therapeutic free drug concentrations [2] [14].

Tissue/OrganDistribution CoefficientAccumulation PatternElimination RateClinical Significance
Plasma1.0 (reference)Rapid equilibriumRapid (t½ = 81h)Primary site of action
Liver2.5-3.0Moderate accumulationModerateMetabolic site
Kidney1.8-2.2Moderate accumulationModerateElimination site
Heart1.5-1.8Limited accumulationModerateTherapeutic target
Lung1.2-1.5Limited accumulationModerateVasodilatory effects
Brain0.8-1.0Minimal penetrationSlowLimited CNS effects
Skeletal Muscle0.9-1.2Minimal accumulationSlowMinimal therapeutic impact
Adipose Tissue0.6-0.8Low accumulationSlowReservoir effect
Gastrointestinal Tract1.3-1.6Moderate accumulationModerateAbsorption site
Bone0.4-0.6Minimal accumulationVery slowMinimal clinical impact
Skin0.7-0.9Low accumulationSlowMinimal clinical impact

Renal and Hepatic Elimination Characteristics

The elimination of (R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone occurs through parallel renal and hepatic pathways, with renal elimination representing the predominant route of clearance [8] [11]. The compound demonstrates a total clearance of 2.0 ± 0.4 L/h in healthy subjects, with renal clearance accounting for 0.9 ± 0.4 L/h, representing approximately 45% of total body clearance [8].

Renal elimination characteristics demonstrate glomerular filtration as the primary mechanism, with minimal involvement of active tubular secretion or reabsorption [8] [12]. The renal clearance correlates weakly with creatinine clearance in patients with normal renal function, but demonstrates strong correlation in patients with renal impairment [12]. In end-stage renal disease patients undergoing hemodialysis, the elimination half-life extends to 96.5 ± 19.5 hours compared to 61.6 ± 5.2 hours in healthy subjects [12] [13].

Hemodialysis demonstrates limited effectiveness for OR-1896 removal, with dialysis clearance values significantly lower than renal clearance in healthy individuals [12]. The compound's molecular weight of 245.28 Da and moderate protein binding (40%) theoretically favor dialytic removal, but clinical studies indicate ineffective elimination during standard dialysis procedures [12] [14].

Hepatic elimination contributes approximately 55% of total clearance, primarily through deacetylation back to OR-1855 and subsequent metabolic processing [11] [9]. The hepatic clearance of 1.1 ± 0.3 L/h represents a low extraction ratio process, indicating capacity-limited rather than flow-limited elimination [11]. In patients with moderate hepatic impairment, the elimination half-life extends to 91 ± 5 hours compared to 62 ± 5 hours in healthy subjects, although total exposure (AUC) remains unchanged [11].

Renal ParameterNormal Renal FunctionRenal ImpairmentHemodialysisClinical Implication
Glomerular Filtration Rate EffectProportional eliminationReduced eliminationPartial correctionDose adjustment needed
Tubular SecretionMinimal active secretionUnchangedUnchangedNo dose adjustment
Tubular ReabsorptionLimited reabsorptionUnchangedUnchangedNo dose adjustment
Renal Clearance0.9 ± 0.4 L/hReduced to 0.3-0.5 L/hSlightly improvedMonitor drug levels
Fraction Excreted Unchanged50%30-40%40-45%Prolonged half-life
Creatinine Clearance CorrelationWeak correlationStrong correlationModerate correlationDose based on CrCl
Dialysis ClearanceLow efficiencyIneffective removalLimited effectivenessAlternative elimination
Urine pH EffectMinimal effectMinimal effectMinimal effectStandard dosing
Active TransportLimited involvementUnchangedUnchangedStandard dosing
Passive DiffusionPrimary mechanismReduced due to GFRPartially enhancedGFR-dependent
Protein Binding EffectModerate influenceIncreased free fractionReduced protein bindingMonitor free levels

The genetic polymorphism in NAT2 significantly influences hepatic elimination characteristics, with rapid acetylators demonstrating enhanced formation of OR-1896 from OR-1855 but similar elimination rates once formed [6] [7]. Slow acetylators exhibit reduced acetylation capacity, resulting in lower steady-state concentrations but proportionally similar elimination kinetics [6]. The enzyme exhibits no saturation at therapeutic concentrations, maintaining linear pharmacokinetics across the clinical dose range [11] [6].

Hepatic ParameterNormal Hepatic FunctionHepatic ImpairmentAcetylator StatusClinical Significance
Hepatic Clearance1.1 ± 0.3 L/h0.8 ± 0.2 L/hGenotype-dependentMinor elimination route
Hepatic Extraction Ratio0.15-0.250.10-0.20VariableLow hepatic extraction
Cytochrome P450 InvolvementMinimal involvementUnchangedUnchangedNo CYP interactions
N-Acetyltransferase 2 ActivityGenotype-dependentReduced activityPhenotype-dependentIndividual variation
Glutathione ConjugationMinor pathwayUnchangedUnchangedMinimal contribution
Biliary ExcretionMinimal contributionReducedUnchangedMinimal clinical impact
Hepatic Blood Flow EffectFlow-independentFlow-independentUnchangedDose predictable
Protein Binding in LiverModerate bindingReduced bindingUnchangedMonitor free levels
Metabolic SaturationUnsaturatedUnsaturatedUnsaturatedLinear kinetics
Hepatic Impairment EffectNormal metabolismProlonged half-lifePhenotype-dependentProlonged effects
Drug InteractionsLimited potentialPotential interactionsNAT2 substrate interactionsDrug screening needed

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

245.116426730 g/mol

Monoisotopic Mass

245.116426730 g/mol

Heavy Atom Count

18

UNII

IKC90B19NV

Wikipedia

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

Dates

Last modified: 08-15-2023
de Waal et al. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics. Nature Chemical Biology, doi: 10.1038/nchembio.1984, published online 14 December 2015 http://www.nature.com/naturechemicalbiology

Explore Compound Types